molecular formula C24H16O3S B2444579 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-46-9

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2444579
CAS No.: 331460-46-9
M. Wt: 384.45
InChI Key: QIZHVBFYHMWNDK-NTEUORMPSA-N
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Description

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthyl propenyl ketone: This step involves the reaction of 2-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide to form 3-(2-naphthyl)-3-oxo-1-propenyl.

    Coupling with phenyl thiophenecarboxylate: The naphthyl propenyl ketone is then reacted with phenyl 2-thiophenecarboxylate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate
  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-pyridinecarboxylate

Uniqueness

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O3S/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)27-24(26)23-6-3-15-28-23/h1-16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZHVBFYHMWNDK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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